3-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylZinc bromide
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Overview
Description
3-[(2,2,6,6-TETRAMETHYL-1-PIPERIDINO)METHYL]PHENYLZINC BROMIDE, 0.25 M in THF is an organozinc compound used in various chemical reactions. It is a solution of the compound in tetrahydrofuran (THF), a common solvent in organic chemistry. The compound is known for its reactivity and utility in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2,6,6-TETRAMETHYL-1-PIPERIDINO)METHYL]PHENYLZINC BROMIDE typically involves the reaction of 3-bromobenzyl chloride with 2,2,6,6-tetramethylpiperidine to form the corresponding piperidino derivative. This intermediate is then treated with zinc bromide in the presence of THF to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent purity, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(2,2,6,6-TETRAMETHYL-1-PIPERIDINO)METHYL]PHENYLZINC BROMIDE undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenyl derivatives.
Reduction: It can be reduced to form simpler organozinc compounds.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, where the zinc-bromide moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions yield phenyl derivatives, while substitution reactions produce various substituted phenyl compounds .
Scientific Research Applications
3-[(2,2,6,6-TETRAMETHYL-1-PIPERIDINO)METHYL]PHENYLZINC BROMIDE is used in a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(2,2,6,6-TETRAMETHYL-1-PIPERIDINO)METHYL]PHENYLZINC BROMIDE involves the formation of a reactive organozinc intermediate. This intermediate can undergo various chemical transformations, such as nucleophilic substitution and oxidative addition, to form new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants .
Comparison with Similar Compounds
Similar Compounds
4-[(2,2,6,6-TETRAMETHYL-1-PIPERIDINO)METHYL]PHENYLZINC BROMIDE: Similar in structure but with a different substitution pattern on the phenyl ring.
2,2,6,6-Tetramethylpiperidine: A precursor used in the synthesis of various organozinc compounds.
Uniqueness
3-[(2,2,6,6-TETRAMETHYL-1-PIPERIDINO)METHYL]PHENYLZINC BROMIDE is unique due to its specific reactivity and stability in THF. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C16H24BrNZn |
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Molecular Weight |
375.7 g/mol |
IUPAC Name |
bromozinc(1+);2,2,6,6-tetramethyl-1-(phenylmethyl)piperidine |
InChI |
InChI=1S/C16H24N.BrH.Zn/c1-15(2)11-8-12-16(3,4)17(15)13-14-9-6-5-7-10-14;;/h5-6,9-10H,8,11-13H2,1-4H3;1H;/q-1;;+2/p-1 |
InChI Key |
DSMZTXLESIFZCS-UHFFFAOYSA-M |
Canonical SMILES |
CC1(CCCC(N1CC2=CC=C[C-]=C2)(C)C)C.[Zn+]Br |
Origin of Product |
United States |
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